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molecular formula C7H8N2O4 B1345524 5-Carbethoxyuracil CAS No. 28485-17-8

5-Carbethoxyuracil

Cat. No. B1345524
M. Wt: 184.15 g/mol
InChI Key: MKNYHTGOVKPZMU-UHFFFAOYSA-N
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Patent
US09422271B2

Procedure details

Urea (12 g, 200 mmol) was added to EtOH (300 mL) containing NaOC2H5 previously prepared from sodium (5.52 g, 240 mmol, 1.2 eq). Diethyl 2-(ethoxymethylene)malonate (43.2 g, 200 mmol, 1.0 eq) was added and the solution was stirred at 20° C. for 24 h, and then stirred at 90° C. for 24 h. The alcohol was removed by reduced pressure distillation. Ice-water (100 mL) was added to dissolve the residue. The product was precipitated by adding cold dilute hydrochloric acid. The solid was filtered off to afford ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (8.5 g, 23%), which was used in next step without further purification.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.52 g
Type
reactant
Reaction Step Three
Quantity
43.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].CC[O-].[Na+].[Na].C([O:12][CH:13]=[C:14]([C:20](OCC)=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>CCO>[O:3]=[C:2]1[NH:4][C:13](=[O:12])[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:20][NH:1]1 |f:1.2,^1:8|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
5.52 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
43.2 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 20° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 90° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The alcohol was removed by reduced pressure distillation
ADDITION
Type
ADDITION
Details
Ice-water (100 mL) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
CUSTOM
Type
CUSTOM
Details
The product was precipitated
ADDITION
Type
ADDITION
Details
by adding cold dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The solid was filtered off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1NC=C(C(N1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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